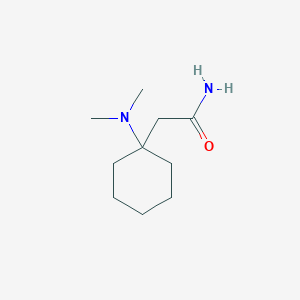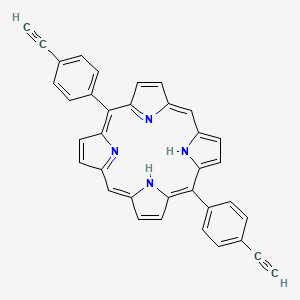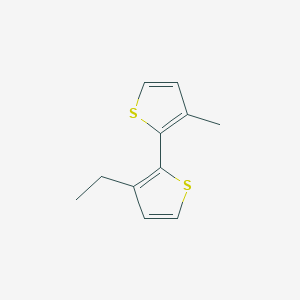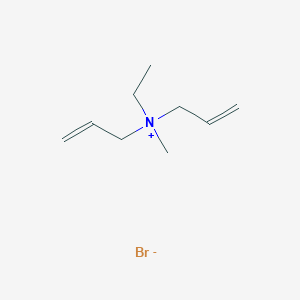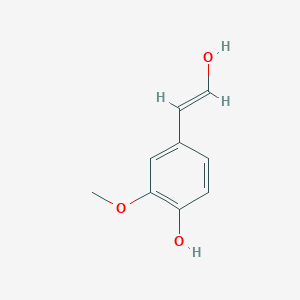
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyvinyl group and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with acetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, where the hydroxyvinyl group is introduced at the para position relative to the methoxy group.
Starting Materials: 2-methoxyphenol, acetaldehyde
Reaction Conditions: Basic conditions (e.g., sodium hydroxide), room temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form a carbonyl group.
Reduction: The hydroxyvinyl group can be reduced to form an ethyl group.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst (e.g., iron(III) chloride).
Major Products
Oxidation: Formation of (E)-4-(2-Oxoethyl)-2-methoxyphenol.
Reduction: Formation of (E)-4-(2-Ethyl)-2-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-(2-Hydroxyvinyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyvinyl group.
4-Hydroxy-3-methoxyacetophenone: Similar structure but with an acetyl group instead of a hydroxyvinyl group.
4-Hydroxy-3-methoxyphenylacetic acid: Similar structure but with an acetic acid group instead of a hydroxyvinyl group.
Uniqueness
(E)-4-(2-Hydroxyvinyl)-2-methoxyphenol is unique due to the presence of the hydroxyvinyl group, which imparts distinct chemical and biological properties. This group allows for specific reactions and interactions that are not possible with the other similar compounds listed above.
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
4-[(E)-2-hydroxyethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-6,10-11H,1H3/b5-4+ |
Clé InChI |
MGRQLSWDIFMJGV-SNAWJCMRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


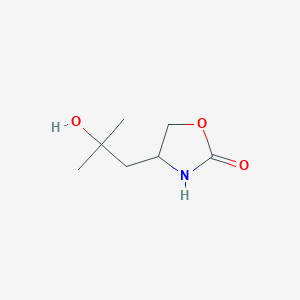
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
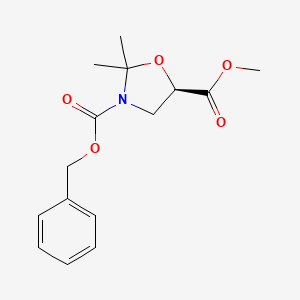
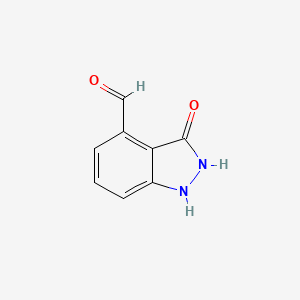
![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
![2-(([1,1'-biphenyl]-4-ylmethyl)thio)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B12963534.png)
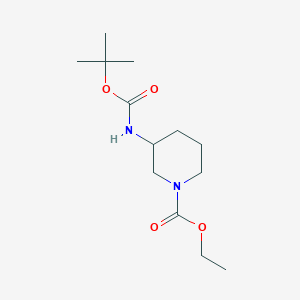
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
